Sodium Acetate: A Comprehensive Technical Guide for Laboratory Applications
Sodium Acetate: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile and widely utilized reagent in research and drug development. Its utility spans a range of applications, from serving as a buffering agent to its critical role in the precipitation of nucleic acids and protein crystallization. This technical guide provides an in-depth overview of the chemical properties of sodium acetate, detailed experimental protocols for its common laboratory uses, and visual representations of key processes to support experimental design and execution.
Core Chemical and Physical Properties
Sodium acetate is commercially available in two primary forms: anhydrous (water-free) and trihydrate (containing three molecules of water of crystallization). The choice between these forms is often dependent on the specific application and desired concentration accuracy, with the trihydrate form being less hygroscopic and easier to handle.[1][2] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Sodium Acetate (Anhydrous) | Sodium Acetate (Trihydrate) | References |
| Chemical Formula | C₂H₃NaO₂ | CH₃COONa·3H₂O | [3] |
| Molar Mass | 82.03 g/mol | 136.08 g/mol | [4] |
| Appearance | White, hygroscopic, crystalline powder | Colorless, transparent crystals or granular powder | [2] |
| Melting Point | 324 °C (decomposes) | 58 °C | [5][6] |
| Boiling Point | 881.4 °C | 122 °C (decomposes) | [6] |
| Density | 1.528 g/cm³ | 1.45 g/cm³ | [5][6] |
| Solubility in Water | 123.3 g/100 mL at 20 °C | 61.3 g/100 mL at 20 °C | [6][7] |
| pH | ~8.9 (0.1 M solution) | ~8.9 (0.1 M solution) | [5] |
| pKa (of acetic acid) | 4.76 | 4.76 | [5] |
Key Laboratory Applications and Experimental Protocols
Sodium acetate's utility in the lab is primarily centered on three key applications: buffer preparation, nucleic acid precipitation, and crystallization experiments.
Sodium Acetate as a Buffering Agent
A sodium acetate buffer, typically prepared by mixing acetic acid with sodium acetate, is effective in the pH range of 3.6 to 5.6.[8] This buffering capacity is crucial for many biochemical reactions and separation techniques, including protein crystallization and electrophoresis.[9][10] The acetate ion (CH₃COO⁻) acts as a weak base, neutralizing added acid, while the acetic acid (CH₃COOH) neutralizes added base, thereby maintaining a relatively stable pH.
Below is a diagram illustrating the buffering action of a sodium acetate/acetic acid system.
Caption: Buffering action of the sodium acetate/acetic acid system.
Experimental Protocol: Preparation of a 3 M Sodium Acetate Stock Solution (pH 5.2)
This stock solution is a common reagent, particularly for nucleic acid precipitation.
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Deionized or Milli-Q water
-
Beaker or flask
-
Stir plate and stir bar
-
pH meter
-
Graduated cylinder
-
Autoclavable bottle
Methodology:
-
To prepare 1 liter of solution, weigh out 408.24 g of sodium acetate trihydrate and add it to a beaker containing approximately 800 mL of deionized water.[11]
-
Dissolve the sodium acetate completely using a magnetic stirrer.[1]
-
Once dissolved, carefully adjust the pH of the solution to 5.2 using glacial acetic acid. This should be done in a fume hood.[12]
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.[11]
-
Sterilize the solution by autoclaving for 20 minutes at 121-124°C on a liquid cycle.[1]
-
Store the solution at room temperature.
DNA and RNA Precipitation
Sodium acetate is a critical component in the ethanol precipitation of nucleic acids. This technique is widely used to concentrate and purify DNA and RNA from aqueous solutions.[13][14] The positively charged sodium ions (Na⁺) from sodium acetate neutralize the negatively charged phosphate backbone of the nucleic acids.[15][16] This neutralization reduces the hydrophilicity of the DNA/RNA, allowing it to precipitate out of solution upon the addition of a non-polar solvent like ethanol or isopropanol.[14][17]
The workflow for ethanol precipitation of DNA is outlined in the following diagram.
Caption: Standard workflow for the ethanol precipitation of DNA.
Experimental Protocol: Ethanol Precipitation of DNA
This protocol is a standard method for concentrating and purifying DNA samples.
Materials:
-
DNA sample in aqueous solution (e.g., TE buffer)
-
3 M Sodium Acetate, pH 5.2 (prepared as above)
-
Ice-cold 100% ethanol
-
70% ethanol (in sterile water)
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated, if possible)
-
Pipettes and sterile tips
-
TE buffer or nuclease-free water for resuspension
Methodology:
-
Measure the volume of your DNA sample in a microcentrifuge tube.[12]
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample and mix thoroughly.[12][13]
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol (calculated after the addition of the sodium acetate) and mix by inverting the tube several times.[13][18]
-
Incubate the mixture to allow the DNA to precipitate. For best results, incubate at -20°C for at least 30 minutes. Incubation can be extended overnight for very dilute samples.[13]
-
Pellet the precipitated DNA by centrifuging at high speed (>12,000 x g) for 15-30 minutes at 4°C.[13]
-
Carefully aspirate and discard the supernatant, being cautious not to disturb the DNA pellet, which may be invisible.[18]
-
To wash the pellet, add 200-500 µL of 70% ethanol. This step removes residual salts.
-
Centrifuge for another 5-15 minutes at 4°C.[13]
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.[13]
-
Resuspend the clean, dry DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
Supersaturated Solution and Crystallization
Sodium acetate trihydrate is famously used to demonstrate the principles of supersaturation and exothermic crystallization. A solution heated to dissolve a high concentration of sodium acetate trihydrate can be cooled below its saturation point without immediate crystal formation.[19] This unstable, supersaturated state can be triggered to rapidly crystallize by introducing a "seed" crystal, releasing heat in an exothermic process.[20][21] This property is utilized in consumer products like reusable heating pads.
The logical flow of creating and using a supersaturated sodium acetate solution is depicted below.
Caption: Logical workflow for sodium acetate crystallization.
Experimental Protocol: Demonstration of Supersaturated Crystallization
This protocol provides a reliable method for demonstrating the principles of supersaturation.
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Distilled water
-
Erlenmeyer flask (e.g., 500 mL)
-
Hot plate
-
Beaker or watch glass
-
Seed crystal of sodium acetate trihydrate
Methodology:
-
Prepare the supersaturated solution by combining 175 g of sodium acetate trihydrate with 50 mL of distilled water in a 500 mL Erlenmeyer flask.[20][22]
-
Gently heat the mixture on a hot plate, swirling occasionally, until the solid is completely dissolved and the solution is clear.[22] Ensure no crystals remain on the sides of the flask.
-
Remove the flask from the heat, cover it (e.g., with an inverted beaker or Parafilm), and allow it to cool undisturbed to room temperature. This may take 1-3 hours.[22] Avoid any bumps or vibrations, which could prematurely trigger crystallization.[19]
-
To initiate crystallization, place a single seed crystal of sodium acetate trihydrate onto a watch glass or into a beaker.[22]
-
Slowly and carefully pour the cooled, supersaturated solution onto the seed crystal.[22]
-
Observe the rapid, upward growth of the solid sodium acetate trihydrate tower. The flask will become warm to the touch due to the exothermic nature of the crystallization.[22]
Safety and Handling
Sodium acetate is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. May cause skin, eye, and respiratory tract irritation.[2] It is hygroscopic, particularly in its anhydrous form, and should be stored in a tightly sealed container in a cool, dry place.[5] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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- 2. resources.finalsite.net [resources.finalsite.net]
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- 4. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium acetate | 127-09-3 [chemicalbook.com]
- 6. Sodium acetate - Wikipedia [en.wikipedia.org]
- 7. lookazma.com [lookazma.com]
- 8. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. utminers.utep.edu [utminers.utep.edu]
- 11. Sodium Acetate Buffer - General Lab Techniques [protocol-online.org]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 14. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. lab.rockefeller.edu [lab.rockefeller.edu]
- 19. Demo 42: Supersaturated Sodium Acetate Solution [www-chem.ucsd.edu]
- 20. Super Saturated Sodium Acetate – Chemistry Demonstrations [sites.lib.jmu.edu]
- 21. Crystallization of Supersaturated Sodium Acetate - Demonstration | Chemical Education Xchange [chemedx.org]
- 22. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
